tert-Butyl (R)-4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl ®-4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. These compounds are often used in various fields such as medicinal chemistry, organic synthesis, and industrial applications due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and tert-butyl esters.
Reaction Conditions: The reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure the desired product formation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions may convert the compound into amines or alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
tert-Butyl ®-4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate: has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various physiological effects.
Comparison with Similar Compounds
tert-Butyl ®-4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate: can be compared with other piperidine derivatives, such as:
Piperidine-1-carboxylate: A simpler derivative with different reactivity and applications.
N-Methylpiperidine: Known for its use in organic synthesis and as a solvent.
Piperidine-4-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of tert-Butyl ®-4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate
Properties
Molecular Formula |
C12H24N2O3 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 4-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(13)8-15/h9-10,15H,4-8,13H2,1-3H3/t10-/m0/s1 |
InChI Key |
SWHXELIVNPDPBH-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@H](CO)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CO)N |
Origin of Product |
United States |
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